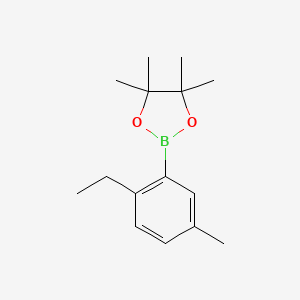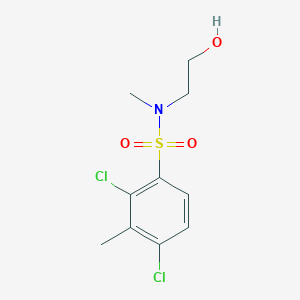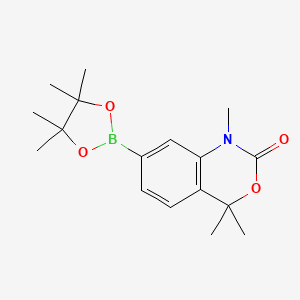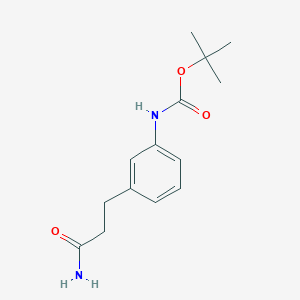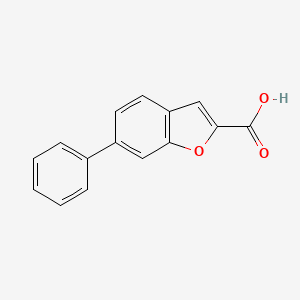
1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of a dimethylbenzene precursor. One common method involves the bromination of 2-chloro-4,5-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 2-chloro-4,5-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products:
Substitution: 1-(Methoxymethyl)-2-chloro-4,5-dimethylbenzene.
Oxidation: 2-chloro-4,5-dimethylbenzaldehyde.
Reduction: 2-chloro-4,5-dimethylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in substitution reactions, the bromomethyl group can form a carbocation intermediate, which then reacts with nucleophiles. The presence of the chlorine atom and methyl groups can influence the stability and reactivity of these intermediates .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-4-chlorobenzene: Similar structure but lacks the additional methyl groups.
1-(Bromomethyl)-2,4-dichlorobenzene: Contains an additional chlorine atom, which can affect its reactivity.
1-(Bromomethyl)-2,5-dimethylbenzene: Similar structure but with different positions of the substituents.
Uniqueness: 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene is unique due to the specific arrangement of its substituents. The combination of a bromomethyl group, a chlorine atom, and two methyl groups in the 2, 4, and 5 positions, respectively, imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H10BrCl |
|---|---|
Molekulargewicht |
233.53 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-chloro-4,5-dimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
HEIPQFOCRUVUJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


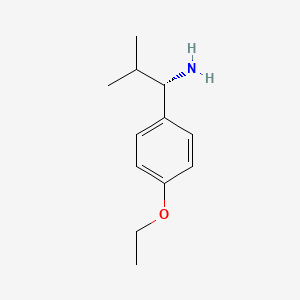
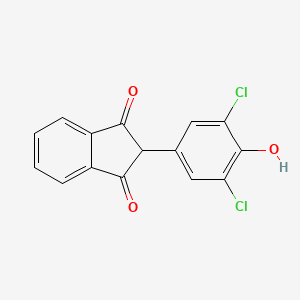
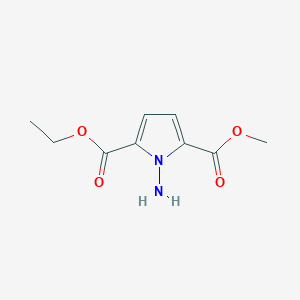
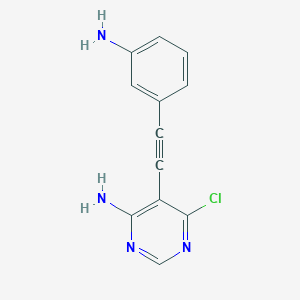

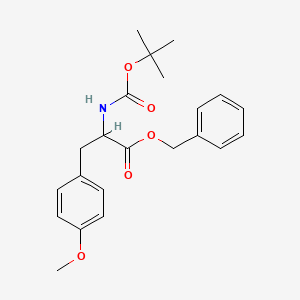
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
